Methyl 3-(bromomethyl)-2-fluoropyridine-4-carboxylate
Overview
Description
Methyl 3-(bromomethyl)-2-fluoropyridine-4-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromomethyl group, a fluorine atom, and a carboxylate ester group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bromomethyl)-2-fluoropyridine-4-carboxylate typically involves the bromination of a suitable precursor. One common method involves the reaction of 3-(bromomethyl)-2-fluoropyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(bromomethyl)-2-fluoropyridine-4-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridine derivatives with various functional groups.
Oxidation: Products include carboxylic acids and other oxidized compounds.
Reduction: Products include alcohols and other reduced derivatives.
Scientific Research Applications
Methyl 3-(bromomethyl)-2-fluoropyridine-4-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific biological pathways.
Biological Research: It is used in the study of enzyme mechanisms and as a probe for investigating biological processes.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(bromomethyl)-2-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules. The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and interaction with enzymes and receptors. The carboxylate ester group can undergo hydrolysis, releasing the active form of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(bromomethyl)benzoate: Similar in structure but lacks the fluorine atom and pyridine ring.
Methyl 4-(bromomethyl)-3-methoxybenzoate: Contains a methoxy group instead of a fluorine atom.
Methyl 2-bromobenzoate: Lacks the bromomethyl group and pyridine ring.
Uniqueness
Methyl 3-(bromomethyl)-2-fluoropyridine-4-carboxylate is unique due to the presence of both a bromomethyl group and a fluorine atom on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
methyl 3-(bromomethyl)-2-fluoropyridine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-3-11-7(10)6(5)4-9/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCQRUZYQAFRPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)F)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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